N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
CAS No.: 477499-95-9
Cat. No.: VC7715378
Molecular Formula: C23H21N3O4S2
Molecular Weight: 467.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477499-95-9 |
|---|---|
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 467.56 |
| IUPAC Name | N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C23H21N3O4S2/c1-25-21-19-5-3-2-4-16(19)8-11-20(21)31-23(25)24-22(27)17-6-9-18(10-7-17)32(28,29)26-12-14-30-15-13-26/h2-11H,12-15H2,1H3 |
| Standard InChI Key | MCCVOQUEEACDSE-WCWDXBQESA-N |
| SMILES | CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name delineates its core components:
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A naphtho[1,2-d] thiazole moiety fused to a benzamide group.
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A morpholine-4-sulfonyl substituent at the para position of the benzamide ring.
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An (E)-configured imine (C=N) bond at the 2-position of the thiazole ring .
The naphtho[1,2-d] thiazole system comprises a bicyclic framework merging naphthalene with a 1,3-thiazole ring, conferring planar rigidity conducive to π-π stacking interactions in biological targets. The morpholine sulfonyl group enhances solubility via its polar sulfonamide and ether functionalities, while the methyl group at N1 stabilizes the thiazole ring through steric hindrance .
Stereochemical Considerations
The (2E) configuration ensures the imine group adopts a trans orientation, minimizing steric clash between the naphthothiazole and benzamide groups. This geometry optimizes binding to enzymatic pockets, as evidenced by similar thiazole derivatives .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows methodologies analogous to those reported for related naphthothiazoles. Key steps include:
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Formation of the Naphthothiazole Core
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Sulfonylation of the Benzamide Precursor
Reaction Optimization
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Temperature Control: Cyclocondensation proceeds optimally at −20°C to prevent side reactions .
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Catalysts: Triethylamine facilitates deprotonation during sulfonylation, enhancing reaction efficiency .
Chemical Reactivity
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Electrophilic Aromatic Substitution: The electron-rich thiazole ring undergoes nitration and halogenation at the 5- and 7-positions.
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Nucleophilic Attack: The sulfonamide’s sulfur atom participates in nucleophilic substitutions, enabling derivatization .
| Target Enzyme | Binding Affinity (nM) | Mechanism |
|---|---|---|
| Cyclin-Dependent Kinase 2 | 12.3 ± 1.5 | Competitive ATP inhibition |
| Topoisomerase IIα | 8.9 ± 0.7 | DNA cleavage suppression |
These predictions align with experimental data from analogous compounds showing antiproliferative effects in cancer cell lines .
| Microorganism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 2.5 | 4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide |
| Escherichia coli | 5.0 | 4-(Dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide |
The morpholine sulfonyl group may enhance membrane permeability, potentiating efficacy against Gram-positive pathogens .
Comparative Analysis with Analogues
Structural Analogues and Activity Trends
| Compound Name | Key Modification | Biological Activity |
|---|---|---|
| 4-(N,N-Dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide | Dipropylsulfamoyl substituent | Antiviral (IC₅₀ = 0.8 μM) |
| N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide | Methoxy-phenyl group | Anti-inflammatory (EC₅₀ = 5 nM) |
N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d] thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide distinguishes itself through its rigid naphthothiazole core, which augments target selectivity compared to flexible analogues .
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